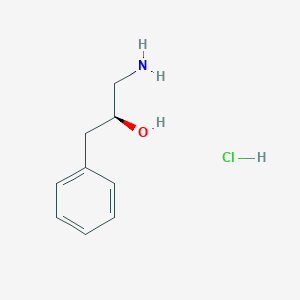

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride

Description

Properties

IUPAC Name |

(2S)-1-amino-3-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSPVIFXXCRJKE-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-1-Amino-3-phenylpropan-2-ol Hydrochloride: A Comprehensive Physicochemical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physicochemical properties of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the essential data and experimental considerations for the effective use of this compound in pharmaceutical formulations and synthetic chemistry. The guide is structured to present a logical progression from fundamental molecular attributes to practical, application-focused insights, fostering a comprehensive understanding of this vital chiral building block.

Core Molecular and Physical Characteristics

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride, a chiral amino alcohol, is a key intermediate in the synthesis of numerous biologically active molecules.[1] Its specific three-dimensional structure is crucial for its application in asymmetric synthesis, where it directs stereochemical outcomes.

A foundational understanding of this compound begins with its basic molecular and physical properties, which are critical for formulators and synthetic chemists in decisions ranging from solvent choice to reaction stoichiometry.

| Property | Value | Source(s) |

| Chemical Formula | C9H14ClNO | [2][3][4] |

| Molecular Weight | 187.67 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 150-154 °C | [1] |

| Solubility | Soluble in water | |

| Synonyms | L-Phenylalaninol hydrochloride, (S)-(+)-2-Amino-3-phenyl-1-propanol hydrochloride |

Expert Insight: The hydrochloride salt form significantly enhances the compound's stability and aqueous solubility, addressing common limitations of free amine compounds. This is a prevalent strategy in pharmaceutical development to improve the handling and bioavailability of amine-containing active pharmaceutical ingredients (APIs) and intermediates.

Analytical and Spectroscopic Characterization

Reliable analytical methods are essential for ensuring the quality control and batch-to-batch consistency of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride. A multi-faceted analytical approach is necessary for its definitive identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure. The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the diastereotopic methylene protons adjacent to the phenyl group, the methine proton at the chiral center, and the aminomethyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard zg30.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Trustworthiness Through Self-Validation: The integration of the proton signals should align with the number of protons in each chemical environment. Additionally, the coupling patterns, such as the splitting of the methine proton by the adjacent methylene protons, offer definitive confirmation of the molecular connectivity.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride and quantifying any impurities.[1] Due to its weak UV chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or derivatization are often necessary.

Experimental Protocol: HPLC-ELSD

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

ELSD Settings:

-

Nebulizer Temperature: 40 °C.

-

Evaporator Temperature: 60 °C.

-

Gas Flow: 1.5 L/min.

-

-

Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow for Analytical Characterization

Caption: The interrelation of key techniques for comprehensive solid-state characterization.

Stability and Degradation Profile

Understanding the stability of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride under various stress conditions is crucial for defining appropriate storage, handling, and formulation protocols. Stability studies have shown that formulations containing this compound, particularly in the presence of sugars, may exhibit degradation. [6]

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies typically involve exposing the compound to:

-

Acidic and Basic Hydrolysis: Refluxing in HCl and NaOH solutions.

-

Oxidation: Treatment with hydrogen peroxide.

-

Thermal Stress: Heating the solid material.

-

Photostability: Exposure to UV and visible light.

The resulting samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradants.

Expert Insight: The primary amine and hydroxyl groups are the most probable sites of degradation. Potential degradation pathways to investigate include oxidation of the alcohol to a ketone or the amine to a nitroso derivative. While the phenyl group is generally stable, it can undergo electrophilic substitution under harsh acidic conditions.

Synthetic Applications

The primary utility of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride is as a chiral precursor in asymmetric synthesis. [7]Its stereocenter is often transferred to the target molecule, making it a valuable starting material. In many synthetic transformations, it is necessary to neutralize the hydrochloride salt with a base to liberate the free amino alcohol for subsequent reactions. [8]

Synthetic Utility Pathway

Caption: A general synthetic pathway illustrating the use of (2S)-1-amino-3-phenylpropan-2-ol HCl.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53630, (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9065, 2-Amino-1-phenylpropan-1-ol hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53630, (1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride. Retrieved from [Link]

-

Barry, R. H., Weiss, M., Johnson, J. B., & DeRitter, E. (1982). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of Pharmaceutical Sciences, 71(1), 116–118. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride | C9H14ClNO | CID 49853402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-1-phenylpropan-1-ol hydrochloride | C9H14ClNO | CID 9065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride | C9H14ClNO | CID 12218596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride | 88784-93-4 [sigmaaldrich.com]

- 6. Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-(-)-2-氨基-3-苯基-1-丙醇 98%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Solubility Profile of (2S)-1-amino-3-phenylpropan-2-ol Hydrochloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an Active Pharmaceutical Ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle. From synthesis and purification to formulation and bioavailability, a comprehensive understanding of a compound's solubility is indispensable.[1] This technical guide provides an in-depth examination of the solubility profile of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride, also known as L-Phenylalaninol hydrochloride. We will explore the theoretical principles dictating its solubility, present robust, field-proven methodologies for its experimental determination, and discuss its expected behavior across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility characteristics.

Introduction to (2S)-1-amino-3-phenylpropan-2-ol Hydrochloride

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride (L-Phenylalaninol HCl) is a chiral amino alcohol derivative. As the hydrochloride salt of L-Phenylalaninol, it is a stable, crystalline solid that serves as a valuable building block in asymmetric synthesis and is an intermediate in the development of various pharmaceutical agents.[2][3] The presence of a primary amine, a secondary alcohol, and a phenyl group, combined with its ionic nature as a hydrochloride salt, results in a complex and interesting solubility profile.

Accurate solubility data is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction, work-up, and isolation.

-

Crystallization & Purification: Designing efficient crystallization processes to control purity, crystal form (polymorphism), and yield.[4]

-

Formulation Development: Choosing excipients and solvent systems for liquid dosage forms or for processes like spray drying and wet granulation.[5]

This guide provides the foundational knowledge and practical protocols to investigate and understand these critical solubility behaviors.

Physicochemical Properties

A molecule's structure and fundamental properties are the primary determinants of its solubility.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-1-amino-3-phenylpropan-2-ol;hydrochloride | |

| Synonyms | L-Phenylalaninol hydrochloride, 1-Amino-3-phenyl-propan-2-ol hydrochloride | [2] |

| Molecular Formula | C₉H₁₄ClNO | [2] |

| Molecular Weight | 187.67 g/mol | [2] |

| Appearance | Colorless crystals or white to yellow powder | [2] |

| Melting Point | 150-154 °C | [2] |

| Chemical Structure |  |

The structure reveals a protonated primary amine (ammonium cation) and a chloride anion, making it an ionic salt. It also contains a hydroxyl group capable of hydrogen bonding and a non-polar phenyl group. This amphiphilic character suggests a nuanced interaction with different types of solvents.

Theoretical Principles of Solubility

The dissolution of a crystalline solid like L-Phenylalaninol HCl in a solvent is a thermodynamic process governed by the free energy change of the system. It can be conceptually broken down into three steps:

-

Lattice Energy: Energy required to break the ionic and intermolecular bonds in the crystal lattice.

-

Cavitation Energy: Energy required to create a cavity in the solvent for the solute molecule.

-

Solvation Energy: Energy released when the solute molecule interacts with the solvent molecules.

For dissolution to be favorable, the solvation energy must be sufficient to overcome the lattice energy. As an ionic compound, its solubility is dictated by:

-

Solvent Polarity & Dielectric Constant: High-polarity solvents are effective at stabilizing the separated ammonium cation and chloride anion, weakening the ionic forces holding the crystal lattice together.

-

Hydrogen Bonding: The solvent's ability to act as a hydrogen bond donor (to the chloride anion and hydroxyl oxygen) and acceptor (from the ammonium and hydroxyl protons) is crucial for effective solvation.[6][7] Protic solvents (e.g., alcohols) are generally superior solvents for amine salts compared to aprotic solvents (e.g., acetone).

-

Temperature: The dissolution of most solids is an endothermic process (requires heat). Therefore, according to the Le Châtelier principle, solubility typically increases with increasing temperature.[8][9][10]

Standard Methodologies for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[11]

The Shake-Flask Method (Thermodynamic Equilibrium)

This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the solid phase.[11][12]

-

Preparation: Add an excess amount of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride to a known volume (e.g., 5-10 mL) of the selected organic solvent in a sealed vial or flask.

-

Causality: Using an excess of the solid is critical to ensure that the final solution is genuinely saturated. The presence of undissolved solid at the end of the experiment is a key validation point.[13]

-

-

Equilibration: Agitate the sealed vials at a constant, controlled temperature using an orbital shaker or rotator. The equilibration time is crucial and typically ranges from 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Causality: Filtration is a critical self-validating step. It ensures that no undissolved micro-particles are transferred, which would artificially inflate the measured concentration.[13] Centrifugation followed by careful sampling of the supernatant is an alternative.

-

-

Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Causality: A pre-developed, validated analytical method with a proper calibration curve is essential for accurate and precise quantification.[15]

-

-

Solid Phase Analysis: After the experiment, it is good practice to recover the excess solid and analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

Caption: Workflow for the Shake-Flask Solubility Method.

Gravimetric Method

For systems where analytical quantification is challenging, a gravimetric method can be employed.[17][18]

-

Prepare a saturated solution as described in steps 1 and 2 of the shake-flask method.

-

Carefully filter the supernatant to remove all undissolved solids.

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Pipette a precise volume of the filtered saturated solution into the dish and weigh it again (W₂).

-

Gently evaporate the solvent under reduced pressure or in a drying oven until a constant weight of the dried solute is achieved (W₃).

-

The solubility can be calculated from these weights.[18]

-

Weight of solute = W₃ - W₁

-

Weight of solvent = W₂ - W₃

-

Solubility (g solute / 100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

-

Expected Solubility Profile in Organic Solvents

While specific, quantitative experimental data for (2S)-1-amino-3-phenylpropan-2-ol hydrochloride is not widely available in the public domain, a reliable qualitative and semi-quantitative profile can be predicted based on its structure and data from analogous compounds. The solubility of a similar compound, L-phenylalanine benzyl ester hydrochloride, was found to be highest in methanol and to decrease with increasing alkyl chain length in other alcohols (ethanol > n-propanol > n-butanol), demonstrating the importance of polarity and hydrogen bonding.[16]

Caption: Key Factors Influencing Compound Solubility.

Based on these principles, the following solubility profile is anticipated:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Very High | Excellent H-bond donors and acceptors with high polarity, effectively solvating both the ammonium cation and chloride anion. |

| Isopropanol, n-Butanol | Moderate | Polarity and ability to solvate ions decrease as the non-polar alkyl chain length increases.[16] | |

| Polar Aprotic | Acetonitrile, Acetone | Low to Very Low | Can act as H-bond acceptors but lack the donor capability to effectively solvate the chloride anion. Lower polarity is less effective at stabilizing separated ions. |

| Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | Higher polarity and dielectric constants than other aprotic solvents may provide some solubility. | |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble / Sparingly Soluble | Lack the polarity and hydrogen-bonding capability to overcome the crystal lattice energy of the ionic salt. |

Conclusion

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride is an ionic, amphiphilic molecule whose solubility is primarily driven by solvent polarity and hydrogen-bonding capacity. It is expected to exhibit high solubility in polar protic solvents like methanol and ethanol, with diminishing solubility in less polar alcohols and very poor solubility in aprotic and non-polar organic solvents. The principles and experimental protocols detailed in this guide, particularly the shake-flask method, provide a robust framework for researchers to experimentally quantify this solubility profile. Such empirical data is a non-negotiable prerequisite for the successful design of scalable, efficient, and reproducible chemical and pharmaceutical processes.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (n.d.). Journal of the American Chemical Society.

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- Determination of Solubility by Gravimetric Method. (n.d.).

- Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- How do you perform the shake flask method to determine solubility? (2017). Quora.

- Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. (2022). MDPI.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

- Measurement and Correlation of l-Phenylalanine Benzyl Ester Hydrochloride Solubility in 11 Individual Solvents and a Methanol + Acetone Binary Solvent System from 283.15 to 323.15 K. (2021).

- API Solubility and Dissolution Enhancement Via Formul

- 1-Amino-2-hydroxy-3-phenylpropane hydrochloride. (n.d.). Chem-Impex.

- (S)-(−)-2-Amino-3-phenyl-1-propanol. (n.d.). Sigma-Aldrich.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Investigation: The effect of temperature on solubility. (n.d.). Academia.edu.

- (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride. (n.d.). Sigma-Aldrich.

- phenylalaninol, (S)-. (n.d.). PubChem.

- L(-)-2-Amino-3-phenyl-1-propanol, 98%. (n.d.). Fisher Scientific.

- synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (n.d.). Rasayan Journal of Chemistry.

- Amine. (n.d.). Wikipedia.

- Advanced Properties of Amines. (2023). Chemistry LibreTexts.

- How does the temperature of water affect the solubility of ammonium chloride? (2022). Quora.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (DOC) Investigation: The effect of temperature on solubility [academia.edu]

- 10. quora.com [quora.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. enamine.net [enamine.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pharmajournal.net [pharmajournal.net]

- 18. uomus.edu.iq [uomus.edu.iq]

pKa values and ionization behavior of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride

This technical guide provides an in-depth physicochemical analysis of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride , a critical chiral intermediate often utilized in the synthesis of HIV protease inhibitors (e.g., Atazanavir, Saquinavir analogs) and other peptidomimetics.

Content Type: Technical Whitepaper Subject: Ionization Thermodynamics, Solubility Behavior, and Analytical Protocols

Molecular Identity & Structural Analysis[1]

Before analyzing ionization, it is critical to distinguish this specific regioisomer from its structural analogs (e.g., Phenylalaninol or Norephedrine), as "amino alcohol" nomenclature often leads to confusion in procurement and synthesis.

| Feature | Specification |

| IUPAC Name | (2S)-1-amino-3-phenylpropan-2-ol hydrochloride |

| Structure | |

| Core Motif | |

| Stereocenter | C2 (S-configuration) |

| Key Functional Groups | Primary Amine (Ionizable), Secondary Hydroxyl (H-bond donor/acceptor), Phenyl Ring (Lipophilic) |

Structural Causality:

Unlike phenylalaninol (where the amine is on the chiral secondary carbon), this molecule features a primary amine on a primary carbon (

Ionization Thermodynamics

The ionization behavior of this molecule is dominated by the protonation/deprotonation of the primary amine. The secondary alcohol is too weakly acidic (

The pKa Value

Based on structural homology with 1-amino-2-propanol and the inductive influence of the

-

pKa (Amine): 9.4 – 9.6 (at

) -

pKa (Alcohol): ~16.0 (Theoretical, non-dissociating in water)

Mechanistic Insight:

A standard primary alkyl amine (e.g., propylamine) has a pKa of ~10.5. In (2S)-1-amino-3-phenylpropan-2-ol, the

Henderson-Hasselbalch Distribution

The ionization state dictates solubility and membrane permeability.

| pH Environment | Dominant Species | Charge | Solubility Profile |

| pH 1.0 - 7.0 | +1 | High Aqueous Solubility (Hydrophilic) | |

| pH 7.4 (Blood) | ~99% | +1 | High Aqueous Solubility |

| pH 9.5 (pKa) | 50% | +0.5 (avg) | Transition Zone (Precipitation Risk) |

| pH > 11.0 | 0 | High Lipophilicity (Hydrophobic) |

Ionization Pathway Diagram

The following diagram illustrates the protonation equilibrium and the structural factors influencing the pKa.

Figure 1: Ionization equilibrium of the amino-alcohol moiety. The beta-hydroxyl group lowers the pKa relative to simple alkyl amines.

Experimental Determination Protocols

To validate the precise pKa for a specific batch or derivative, Potentiometric Titration is the gold standard method. It provides higher accuracy than UV-metric methods for non-chromophoric transitions (the phenyl ring absorption does not change significantly upon amine ionization).

Protocol: Potentiometric Titration

Objective: Determine the stoichiometric pKa of the ammonium group.

Reagents & Equipment:

-

Titrator: Automated potentiometric titrator (e.g., Metrohm or Mettler Toledo) with a combined glass pH electrode.

-

Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized, carbonate-free.

-

Solvent: Carbonate-free deionized water (degassed).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

Step-by-Step Workflow:

-

Electrode Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01). Slope must be 98-102%.

-

Blank Titration: Titrate 50 mL of the ISA solvent with 0.1 N NaOH to determine the background correction.

-

Sample Preparation:

-

Weigh ~30 mg of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride accurately.

-

Dissolve in 50 mL of the ISA solvent. Ensure complete dissolution (the salt should dissolve instantly).

-

-

Titration:

-

Titrate with 0.1 N NaOH using dynamic dosing (smaller increments near the inflection point).

-

Monitor potential (mV) vs. Volume (mL).

-

-

Data Analysis:

-

Determine the Equivalence Point (EP) using the first derivative (

) or second derivative ( -

Calculate pKa at the Half-Neutralization Point (0.5 EP volume), correcting for activity coefficients if necessary.

-

Experimental Logic Diagram

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Pharmaceutical Implications[7]

Understanding the ionization profile is crucial for formulation and bioavailability.

Solubility & Salt Disproportionation

-

The Problem: At pH values approaching the pKa (pH > 8.0), the concentration of the neutral free base increases.

-

The Risk: The free base of (2S)-1-amino-3-phenylpropan-2-ol is significantly less soluble in water than the hydrochloride salt. If a formulation pH drifts upward (e.g., in intestinal fluid), the free base may precipitate ("oil out"), drastically reducing bioavailability.

-

Mitigation: Formulations should maintain a pH < 6.0 to ensure the molecule remains in its soluble, cationic form (

).

LogD and Membrane Permeability

-

Stomach (pH 1-2): LogD is low (<-1.0). High solubility, low passive permeability.

-

Intestine (pH 6.5-7.5): LogD remains low. Transport may require active transporters or paracellular routes, although the lipophilic phenyl ring provides some affinity for membranes.

-

Extraction: To extract the molecule from an aqueous reaction mixture, adjust the pH to >11 (ensuring 99% free base) and extract with an organic solvent (e.g., Ethyl Acetate or DCM).

References

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

PubChem. Compound Summary: 1-Amino-3-phenylpropan-2-ol.[1][2][3] National Library of Medicine. Retrieved from [Link] (Structural confirmation).

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link] (Methodological validation).

Sources

Definitive Guide to the Crystal Structure Analysis of (2S)-1-amino-3-phenylpropan-2-ol Hydrochloride

This technical guide details the crystal structure analysis of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride , a critical chiral intermediate in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Darunavir).

Executive Summary & Structural Significance

The Molecule: (2S)-1-amino-3-phenylpropan-2-ol hydrochloride (also known as (S)-1-amino-2-hydroxy-3-phenylpropane HCl) is a "hydroxyethylamine" isostere. Unlike its structural isomer L-phenylalaninol, this compound features a terminal primary amine and a secondary alcohol at the chiral center.

The Objective: Crystal structure analysis of this salt is not merely for identification but is the gold standard for:

-

Absolute Configuration Verification: Confirming the (S)-configuration at the C2 position, which is essential for biological activity in downstream pharmaceutical targets.

-

Solid-State Landscape: Mapping the hydrogen bonding network where the chloride anion (

) acts as a multipoint acceptor, bridging the ammonium (

Experimental Crystallization Protocol

Achieving diffraction-quality single crystals of amino alcohol salts requires controlling the high solubility of the hydrochloride form in water and alcohols.

Optimized Growth Methodology

-

Technique: Liquid-Liquid Diffusion (Layering) or Vapor Diffusion.

-

Solvent System: Methanol (Good solvent) / Diethyl Ether or Hexane (Anti-solvent).

-

Protocol:

-

Dissolve 50 mg of the hydrochloride salt in a minimum volume (approx. 0.5 mL) of warm Methanol (

). -

Filter the solution through a 0.2

PTFE syringe filter into a narrow crystallization tube. -

Carefully layer 1.0 mL of Diethyl Ether on top of the methanol solution.

-

Seal with Parafilm, poking one small pinhole to allow slow evaporation/diffusion.

-

Store at

in a vibration-free environment for 3-7 days.

-

Expected Morphology: Colorless prisms or plates.

Data Collection & Reduction Strategy

High-resolution data is required to distinguish the absolute configuration using anomalous dispersion (Friedel pairs).

Instrument Configuration

-

Source:

radiation ( -

Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal phenyl ring and maximize high-angle diffraction intensity.

Data Processing Workflow

-

Indexing: Determine the unit cell. Expect an Orthorhombic or Monoclinic system.

-

Space Group: Must be non-centrosymmetric (chiral). Common space groups for this class are

or -

Absorption Correction: Multi-scan or analytical (critical for Cl-containing crystals).

Structural Refinement & Analysis

The refinement process must rigorously validate the chiral center.

A. The Flack Parameter (Absolute Configuration)

For the (2S) enantiomer, the refinement against the correct absolute structure should yield a Flack parameter (

-

Theoretical:

(Correct Enantiomer) -

Inverted:

(Inverted Enantiomer) -

Racemic Twinning:

(Crystal contains both enantiomers)

Guideline: A value of

B. Conformational Analysis

The "hydroxyethylamine" core adopts a specific conformation to minimize steric clash between the phenyl ring and the ammonium group.

-

Torsion Angle: The

torsion angle typically adopts a gauche conformation, facilitated by intramolecular H-bonds or lattice packing forces. -

Phenyl Ring: The benzyl side chain (

) generally extends anti to the amine to maximize packing efficiency.

C. Hydrogen Bonding Topology

The chloride ion is the "anchor" of the lattice.

-

Donors: The

group provides 3 protons; the -

Acceptors: The

ion typically accepts 3 to 4 hydrogen bonds, creating a robust 3D network. -

Pattern: Look for a "charge-assisted" hydrogen bond where

.

Visualization of Analytical Workflow

The following diagram outlines the logical flow from crude material to validated absolute structure.

Figure 1: Decision tree for the structural assignment of chiral amino alcohol salts via X-ray diffraction.

Quantitative Data Summary (Expected)

Based on the structural analogues (e.g., L-Phenylalaninol HCl) and density considerations for this class of compounds (

| Parameter | Expected Range/Value | Notes |

| Formula | MW = 187.67 g/mol | |

| Crystal System | Orthorhombic or Monoclinic | Chiral lattice required |

| Space Group | Common for enantiopure salts | |

| Z (Units/Cell) | 4 (Orthorhombic) or 2 (Monoclinic) | One molecule per asymmetric unit ( |

| Density ( | Typical for organic HCl salts | |

| Flack Parameter | For correct (2S) assignment | |

| H-Bond (N...Cl) | Strong electrostatic interaction |

Molecular Interaction Map

The stability of the crystal lattice is defined by the chloride anion's coordination sphere.

Figure 2: The Chloride ion acts as a tetra-coordinate acceptor, stabilizing the ammonium and hydroxyl protons in the lattice.

References

-

Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

-

Sigma-Aldrich. (2024).[1] "(S)-(-)-2-Amino-3-phenyl-1-propanol Product Specification." (Used for comparative structural analogue data). Link

-

Ghosh, A. K., et al. (2006). "Structure-based Design of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry, 49(17), 5252–5261. (Contextualizes the 1-amino-2-hydroxy core).[2][3] Link

-

Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 36, 7-13. Link

Sources

Methodological & Application

Procedure for converting (2S)-1-amino-3-phenylpropan-2-ol hydrochloride to free base

Application Note: Protocol for the Conversion of (2S)-1-Amino-3-phenylpropan-2-ol Hydrochloride to Free Base

Executive Summary & Molecule Profile

This application note details the procedure for the neutralization (desalting) of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride to its free base form. This chiral amino alcohol is a structural regioisomer of L-Phenylalaninol and serves as a critical intermediate in the synthesis of oxazolines, chiral auxiliaries, and pharmaceutical active ingredients (APIs).

Crucial Nomenclature Alert: Researchers often confuse this molecule with L-Phenylalaninol ((S)-2-amino-3-phenyl-1-propanol).

-

Target Molecule (This Protocol): (2S)-1-amino-3-phenylpropan-2-ol (Amino group at C1, Hydroxyl at C2).

-

Common Confusant: L-Phenylalaninol (Amino group at C2, Hydroxyl at C1).[1]

-

Verification: Ensure your starting material matches CAS: 22820-51-5 (HCl salt) or similar regioisomer specificities before proceeding.

| Property | Specification |

| IUPAC Name | (2S)-1-amino-3-phenylpropan-2-ol hydrochloride |

| CAS (HCl Salt) | 22820-51-5 |

| Molecular Formula | |

| MW (Salt) | 187.67 g/mol |

| MW (Free Base) | 151.21 g/mol |

| Physical State (Salt) | White crystalline solid (MP: 150–154 °C) |

| Physical State (Base) | Viscous oil or low-melting solid (MP: ~50–60 °C, tends to supercool) |

| Solubility | Salt: Water (High), Methanol.[2] Base: DCM, Ethyl Acetate, Ethanol. |

Chemical Basis of the Protocol

The conversion relies on a biphasic acid-base neutralization. The hydrochloride salt is protonated at the amine site (

Critical Quality Attributes (CQAs):

-

Chiral Integrity: The basic conditions must not induce racemization at the C2 stereocenter.

-

Chloride Removal: Complete removal of counter-ions.

-

Yield: Maximizing recovery from the aqueous phase, as amino alcohols exhibit partial water solubility.

Experimental Protocols

Method A: Biphasic Extraction (Standard Laboratory Scale)

Recommended for batches >1g where robust isolation is required.

Reagents:

-

Starting Material: (2S)-1-amino-3-phenylpropan-2-ol HCl

-

Solvent: Dichloromethane (DCM) (Preferred for high solubility) or Ethyl Acetate (Greener alternative).

-

Base: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

). -

Drying Agent: Anhydrous Sodium Sulfate (

).

Step-by-Step Procedure:

-

Dissolution:

-

Weigh the HCl salt into a beaker.

-

Dissolve in the minimum amount of deionized water (approx. 10 mL per 1g of salt). Stir until fully dissolved.

-

Expert Insight: Keeping the water volume low maximizes the concentration gradient during extraction, improving yield.

-

-

Basification:

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Add DCM (volume equal to the aqueous phase). Shake vigorously for 2 minutes. Vent frequently.

-

Allow layers to separate. Collect the lower organic layer (DCM).

-

Repeat: Extract the aqueous layer 2 more times with fresh DCM.

-

Expert Insight: Amino alcohols are polar. If the interface is unclear (emulsion), add a small amount of brine (saturated NaCl) to the aqueous phase to increase ionic strength and force the organic product out ("Salting Out").

-

-

Washing & Drying:

-

Combine the organic extracts.

-

Wash once with a small volume of Brine (Sat. NaCl) to remove residual water and bulk inorganic salts.

-

Dry the organic phase over Anhydrous

for 15 minutes. -

Filter off the solid desiccant.

-

-

Isolation:

-

Concentrate the filtrate using a rotary evaporator (Bath temp: 35°C).

-

Final State: The product will likely appear as a colorless to pale yellow viscous oil. If it is a solid, it may crystallize slowly upon standing in the cold.

-

Method B: Ion Exchange Chromatography (High Purity/Small Scale)

Recommended for <500mg or when strict chloride-free status is required.

-

Resin Preparation: Use a strong anion exchange resin (e.g., Amberlyst A-26 or Dowex 1X8) in the Hydroxide (

) form. -

Loading: Dissolve the HCl salt in Methanol (or water/MeOH mix).

-

Elution: Pass the solution through the resin column. The

binds to the resin; the free base elutes. -

Finish: Wash column with MeOH. Evaporate solvent to obtain the free base.

Visualization: Workflow & Decision Logic

Figure 1: Biphasic Extraction Workflow

Caption: Step-by-step biphasic extraction workflow for desalting amino alcohols.

Figure 2: Troubleshooting & Optimization Logic

Caption: Decision matrix for handling common extraction issues (emulsions and low recovery).

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, perform the following checks:

| Test | Method | Expected Result (Pass Criteria) |

| Chloride Content | Silver Nitrate Test: Dissolve a small aliquot of product in dilute | Clear solution. (Turbidity/Precipitate indicates residual HCl salt). |

| Identity | 1H-NMR ( | Distinct shift of the |

| Purity | TLC (MeOH/DCM 1:9 + 1% | Single spot. |

| Chirality | Specific Rotation | Compare against literature value for the free base. (Note: Salt and Base have different rotation values). |

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17749884, 1-Amino-3-phenyl-propan-2-ol hydrochloride. Retrieved October 26, 2023, from [Link]

- Bergbreiter, D. E., & Yoon, Y. C. (1994). Ion exchange resins in organic synthesis. Journal of Organic Chemistry. (General reference for Method B).

Sources

Scalable manufacturing process for (2S)-1-amino-3-phenylpropan-2-ol hydrochloride

Application Note: Scalable Manufacturing Process for (2S)-1-amino-3-phenylpropan-2-ol Hydrochloride

Executive Summary

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride is a critical chiral building block (CBB) utilized in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Darunavir) and various CNS-active agents. Unlike its regioisomer L-phenylalaninol, this scaffold requires the amino group at the terminal C1 position and the hydroxyl group at the chiral C2 position.

This application note details a robust, scalable, four-step synthesis starting from the abundant chiral pool material L-Phenylalanine . This route is selected for its high atom economy, preservation of stereochemistry, and avoidance of expensive transition metal catalysts. The protocol emphasizes the control of regioselectivity during the epoxide ring-opening and the rigorous management of exothermic diazotization steps.

Retrosynthetic Analysis & Strategy

The manufacturing strategy relies on the "Chiral Pool" approach. We utilize the natural (S)-chirality of L-Phenylalanine to establish the (S)-configuration at the C2 position of the target.

Strategic Workflow:

-

Stereocenter Preservation: Conversion of L-Phe to (S)-2-chloro-3-phenylpropanoic acid via diazotization with retention of configuration (double inversion mechanism).

-

Functional Group Transformation: Reduction of the carboxylic acid to a primary alcohol (Chlorohydrin intermediate).

-

Epoxide Formation: Base-promoted ring closure to (S)-Benzyloxirane.

-

Regioselective Aminolysis: Nucleophilic attack of ammonia at the less hindered terminal carbon (C1) to yield the target amino alcohol.

Figure 1: Synthetic pathway from L-Phenylalanine to (2S)-1-amino-3-phenylpropan-2-ol HCl.

Detailed Experimental Protocols

Step 1: Diazotization-Chlorination (Stereochemical Retention)

Principle: The reaction proceeds via an

Reagents:

-

L-Phenylalanine (1.0 eq)

-

Sodium Nitrite (NaNO2) (1.5 eq)

-

Hydrochloric Acid (5 M)

-

Solvent: Water

Protocol:

-

Dissolution: Charge L-Phenylalanine into a reactor containing 5 M HCl (excess, ~5-6 eq). Cool the mixture to -5°C to 0°C . Critical: Temperature control is vital to prevent racemization and side reactions.

-

Addition: Add an aqueous solution of NaNO2 dropwise over 2–3 hours. Maintain internal temperature < 5°C. Vigorous nitrogen evolution will occur (ensure adequate venting).

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) overnight.

-

Workup: Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x).

-

Purification: Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Yield/QC: Expect ~85-90% yield of (S)-2-chloro-3-phenylpropanoic acid as a pale yellow oil or solid. Verify enantiomeric excess (ee) >98% via Chiral HPLC.

Step 2: Reduction to Chlorohydrin

Principle: Selective reduction of the carboxylic acid to the primary alcohol without dechlorinating the alpha-position.

Reagents:

-

(S)-2-chloro-3-phenylpropanoic acid (1.0 eq)

-

Borane-THF complex (1.0 M) or NaBH4/BF3·Et2O (1.2 eq hydride)

-

Solvent: Anhydrous THF

Protocol:

-

Setup: Under N2 atmosphere, dissolve the chloro-acid in anhydrous THF. Cool to 0°C .

-

Reduction: Add Borane-THF complex dropwise. The reaction is exothermic; control addition rate to keep T < 10°C.

-

Quench: After 4 hours (monitor by TLC), carefully quench with Methanol (MeOH) to destroy excess borane.

-

Workup: Concentrate solvent, partition residue between water and Dichloromethane (DCM). Wash organic layer with saturated NaHCO3.

-

Product: (S)-2-chloro-3-phenylpropan-1-ol. Used directly in the next step.

Step 3: Epoxide Formation ((S)-Benzyloxirane)

Principle: Intramolecular Williamson ether synthesis.

Reagents:

-

(S)-2-chloro-3-phenylpropan-1-ol (1.0 eq)

-

Potassium Hydroxide (KOH) or NaOH (2.0 eq)

-

Solvent: Ethanol/Water or THF/Water

Protocol:

-

Cyclization: Dissolve the chlorohydrin in Ethanol. Add aqueous KOH solution at RT.

-

Monitoring: Stir for 2–4 hours. Reaction is complete when starting material is consumed (TLC/GC).

-

Extraction: Dilute with water, extract with Diethyl Ether or MTBE.

-

Distillation: The crude epoxide can be purified by vacuum distillation (bp ~98°C at 17 mmHg) to ensure high optical purity.

-

Target: (S)-Benzyloxirane (also known as (S)-2-benzyl oxirane).

Step 4: Regioselective Aminolysis & Salt Formation

Principle: Ammonia attacks the less sterically hindered terminal carbon (C1) of the epoxide. High ammonia concentration suppresses the formation of secondary/tertiary amines (dimers).

Reagents:

-

(S)-Benzyloxirane (1.0 eq)

-

Ammonium Hydroxide (28-30% NH3) (20-30 eq) OR Liquid Ammonia in Methanol.

-

Solvent: Methanol/Isopropanol

-

HCl (gas or in dioxane) for salt formation.

Protocol:

-

Aminolysis: In a pressure vessel (autoclave), charge (S)-Benzyloxirane and Methanol.

-

Ammonia Addition: Add concentrated NH4OH or charge with liquid NH3. Note: Using 20+ equivalents of ammonia is critical to minimize dimer formation.

-

Reaction: Heat to 60°C for 4–6 hours. Pressure will rise (approx. 2-5 bar).

-

Concentration: Cool to RT, vent excess ammonia (scrubber required). Concentrate the solution under vacuum to remove water/methanol.

-

Salt Formation: Dissolve the crude oily amine in Isopropanol (IPA). Cool to 0°C.

-

Precipitation: Slowly add HCl (in IPA or Dioxane) until pH ~2. The hydrochloride salt will precipitate.

-

Recrystallization: Heat the slurry to dissolve solids (if necessary add minimal MeOH), then cool slowly to 0°C to crystallize.

-

Filtration: Filter the white crystalline solid, wash with cold IPA/Ether.

Process Data & Specifications

| Parameter | Specification | Notes |

| Overall Yield | 55% - 65% | Calculated from L-Phenylalanine |

| Purity (HPLC) | > 99.0% | Area % |

| Chiral Purity (ee) | > 99.5% | Critical for pharmaceutical applications |

| Appearance | White Crystalline Solid | Hygroscopic (store with desiccant) |

| Melting Point | 148 - 152°C | Sharp melting point indicates high purity |

| Regioisomer Ratio | > 99:1 | (2S)-1-amino-2-ol vs (2S)-2-amino-1-ol |

Quality Control & Analytical Methods

A. Regioselectivity Check (NMR): Distinguishing the target from Phenylalaninol (regioisomer) is crucial.

-

Target ((2S)-1-amino-3-phenylpropan-2-ol): The CH2-NH2 protons appear as a doublet of doublets at a higher field (approx. 2.6–2.9 ppm) compared to the CH-NH2 of phenylalaninol.

-

Impurity (Dimer): Check for broadening or extra benzylic signals indicating bis-alkylation.

B. Chiral HPLC Method:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm / 254 nm.

Safety & Scalability Considerations

-

Diazotization (Step 1): On a large scale, the addition of NaNO2 must be strictly rate-controlled to manage heat and NOx gas evolution. Use automated dosing pumps linked to temperature probes.

-

Epichlorohydrin Alternative: An alternative route involves the Grignard reaction of Phenylmagnesium bromide with (S)-Epichlorohydrin. While shorter, (S)-Epichlorohydrin is a potent alkylating agent and carcinogen, requiring closed-system handling (isolators). The L-Phe route described above is generally safer for standard GMP facilities.

-

Ammonia Handling: The aminolysis step requires pressure-rated reactors. Scrubber systems must be sized to handle the off-gassing of large excess ammonia during depressurization.

References

-

Mechanism of Diazotization with Retention: Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). "Configuration of amino-compounds and the steric course of deamination." Nature, 166(4213), 178-180.

-

Regioselective Ring Opening of Epoxides: Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012). "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions." Journal of the Mexican Chemical Society, 56(4), 414-418.

-

General Synthesis of Amino Alcohols from Phenylalanine: McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. (Context for reduction methodologies).

-

Industrial Context for HIV Protease Inhibitors: Ghosh, A. K., Bilcer, G., & Schiltz, G. (2001). "Syntheses of FDA Approved HIV Protease Inhibitors." Synthesis, 2001(15), 2203-2229. (Details the utility of the phenyl-amino-alcohol scaffold).

Application Notes and Protocols: N-Alkylation of (2S)-1-Amino-3-phenylpropan-2-ol Hydrochloride

Introduction: The Significance of N-Alkylated Amino Alcohols in Medicinal Chemistry

(2S)-1-Amino-3-phenylpropan-2-ol, a chiral amino alcohol derived from the natural amino acid L-phenylalanine, serves as a valuable building block in the synthesis of a wide array of pharmacologically active compounds.[1] The strategic introduction of alkyl groups onto the nitrogen atom (N-alkylation) of this scaffold can profoundly influence the resulting molecule's biological activity, pharmacokinetic properties, and target selectivity. N-alkylated derivatives of this and similar amino alcohols are integral components of various therapeutic agents, including enzyme inhibitors and anticoagulants.[2]

The hydrochloride salt of (2S)-1-amino-3-phenylpropan-2-ol is a common starting material due to its stability and ease of handling. However, the presence of the hydrochloride presents specific challenges that must be addressed in the design of N-alkylation protocols. This guide provides a detailed exploration of robust and efficient methods for the N-alkylation of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride, with a focus on the underlying chemical principles, practical experimental details, and analytical characterization of the resulting products.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material's properties is paramount for successful protocol development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO·HCl | [3] |

| Molecular Weight | 187.67 g/mol | [3] |

| Appearance | White to yellow powder or crystals | [4] |

| Melting Point | 150-154 °C | [3] |

| Solubility | Soluble in water and very soluble in ethanol. | [5] |

| Storage | Inert atmosphere, room temperature. | [4] |

The hydrochloride salt form necessitates the use of a base to liberate the free amine for subsequent reaction. The choice of base and solvent system is critical to ensure efficient deprotonation without promoting undesirable side reactions.

Core N-Alkylation Strategies

Two primary strategies are widely employed for the N-alkylation of primary amines like (2S)-1-amino-3-phenylpropan-2-ol: Reductive Amination and Direct Alkylation .

Reductive Amination: A Versatile and Controlled Approach

Reductive amination is a highly reliable method for the controlled mono-N-alkylation of primary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate through the reaction of the amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine.

Mechanism Overview:

Caption: Reductive amination workflow.

Causality Behind Experimental Choices:

-

The Carbonyl Component: The choice of aldehyde or ketone directly determines the alkyl group to be introduced. A wide variety of commercially available aldehydes makes this a highly versatile method.

-

The Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation.[6] Its mild nature and selectivity for the iminium ion over the carbonyl starting material minimize the undesired reduction of the aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.

-

The Role of pH: The reaction is typically carried out under mildly acidic conditions (pH 4-6). This is a critical parameter; acidic conditions promote the formation of the iminium ion, which is more susceptible to reduction. However, strongly acidic conditions can lead to the protonation of the amine, rendering it non-nucleophilic, or cause side reactions. Acetic acid is often used to maintain the optimal pH.[6]

-

Solvent Selection: Methanol is a common solvent for reductive amination as it effectively dissolves the reactants and the reducing agent.[6]

Detailed Protocol: N-Benzylation via Reductive Amination

This protocol describes the N-benzylation of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride using benzaldehyde.

Materials:

-

(2S)-1-Amino-3-phenylpropan-2-ol hydrochloride

-

Triethylamine (TEA)

-

Benzaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Free Amine Generation: In a round-bottom flask, dissolve (2S)-1-amino-3-phenylpropan-2-ol hydrochloride (1.0 eq) in methanol. Add triethylamine (1.1 eq) dropwise at room temperature and stir for 15-20 minutes. This neutralizes the hydrochloride salt, generating the free amine in situ. The use of an organic base like triethylamine is crucial to avoid the introduction of water, which can interfere with the reaction.[7]

-

Imine Formation: To the solution containing the free amine, add benzaldehyde (1.0-1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.2-1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The addition should be slow to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the starting amine is consumed.

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. The aqueous wash helps to remove any remaining acidic components and inorganic salts.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of the amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. This method is straightforward but can be prone to over-alkylation, leading to the formation of di- and tri-alkylated products, as well as quaternary ammonium salts.

Mechanism Overview:

Caption: Direct N-alkylation and potential over-alkylation.

Causality Behind Experimental Choices:

-

Alkylating Agent: The reactivity of the alkyl halide follows the trend I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides often provide a good balance of reactivity and stability.

-

The Base: A non-nucleophilic base is essential to deprotonate the amine hydrochloride and neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[7] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or an organic base like triethylamine (TEA). The choice of base can significantly impact the reaction outcome.[7][8]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Controlling Over-alkylation: To favor mono-alkylation, it is often necessary to use a large excess of the amine relative to the alkylating agent. However, with a valuable starting material like (2S)-1-amino-3-phenylpropan-2-ol, it is more practical to use a slight excess of the amine and carefully control the reaction conditions (e.g., temperature, reaction time) and stoichiometry.

Detailed Protocol: N-Ethylation via Direct Alkylation

This protocol describes the N-ethylation of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride using ethyl bromide.

Materials:

-

(2S)-1-Amino-3-phenylpropan-2-ol hydrochloride

-

Potassium carbonate (K₂CO₃), finely powdered and dried

-

Ethyl bromide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate eluent for chromatography

Procedure:

-

Reaction Setup: To a stirred suspension of finely powdered and dried potassium carbonate (2.5-3.0 eq) in anhydrous DMF, add (2S)-1-amino-3-phenylpropan-2-ol hydrochloride (1.0 eq). The use of a solid inorganic base like K₂CO₃ is advantageous as it is easily removed by filtration after the reaction.[7]

-

Addition of Alkylating Agent: Add ethyl bromide (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir overnight. The elevated temperature is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Dilute the filtrate with a large volume of water and extract the product with diethyl ether (3 x volumes). The addition of water is to precipitate the product and dissolve the DMF.

-

Combine the organic extracts and wash them with brine to remove any residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the mono-alkylated product from any di-alkylated byproducts and unreacted starting material.

Alternative N-Alkylation Strategies: The "Borrowing Hydrogen" Methodology

A more sustainable and atom-economical approach to N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy.[8][9] This method utilizes alcohols as alkylating agents, with water being the only byproduct. The reaction is typically catalyzed by a transition metal complex (e.g., based on ruthenium or iridium).[2][9]

Mechanism Overview:

Caption: Catalytic cycle of "Borrowing Hydrogen" N-alkylation.

While this method is highly elegant, it often requires elevated temperatures and specialized catalysts, which may not be readily available in all laboratory settings. However, for large-scale and environmentally conscious syntheses, it represents a superior alternative to traditional methods.[10]

Analytical Characterization of N-Alkylated Products

The successful synthesis and purification of the N-alkylated product must be confirmed by appropriate analytical techniques.

| Technique | Purpose | Expected Observations |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | The product should have a different Rf value compared to the starting amine. A single spot after purification indicates high purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | ¹H NMR: Appearance of new signals corresponding to the protons of the introduced alkyl group. A shift in the signals of the protons adjacent to the nitrogen atom. ¹³C NMR: Appearance of new carbon signals for the alkyl group and a shift in the signal of the carbon atom bonded to the nitrogen.[11] |

| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak ([M+H]⁺ in ESI-MS) should correspond to the calculated molecular weight of the N-alkylated product. |

| Infrared (IR) Spectroscopy | Functional group analysis. | The N-H stretching vibrations of the primary amine (typically two bands around 3300-3500 cm⁻¹) will be replaced by a single N-H stretching band for the secondary amine product. |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for direct alkylation), or the equivalents of the alkylating and reducing agents. Ensure the starting amine hydrochloride was effectively neutralized.

-

Over-alkylation in Direct Alkylation: To minimize this, use a smaller excess of the alkylating agent, lower the reaction temperature, or shorten the reaction time. Purification by column chromatography is often necessary to separate the desired mono-alkylated product.

-

Racemization: The stereocenter at the carbon bearing the amino group is generally stable under the described conditions. However, harsh basic or acidic conditions and elevated temperatures should be avoided to minimize the risk of epimerization.[9]

-

Purification Challenges: N-alkylated amino alcohols can sometimes be challenging to purify due to their polarity and basicity. Careful selection of the chromatographic eluent system is crucial. In some cases, converting the product to its hydrochloride salt can facilitate crystallization and purification.[12]

Conclusion

The N-alkylation of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride is a fundamental transformation in medicinal chemistry. Both reductive amination and direct alkylation offer reliable pathways to a diverse range of N-substituted derivatives. The choice of method depends on the desired alkyl group, the scale of the reaction, and the available reagents and equipment. By carefully considering the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize these valuable chiral building blocks for drug discovery and development.

References

-

Cantillo, D., & Kappe, C. O. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701979. [Link]

-

Li, F., Shan, H., Chen, L., & Liu, Q. (2012). Direct N-alkylation of amino-azoles with alcohols catalyzed by an iridium complex/base system. Chemical Communications, 48(5), 603-605. [Link]

-

Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. [Link]

-

Ahmadi, S., Ziarati, A., & Badri, Z. (2021). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Polycyclic Aromatic Compounds, 1-13. [Link]

-

Li, F., Shan, H., Chen, L., & Liu, Q. (2012). Direct N-alkylation of amino-azoles with alcohols catalyzed by an iridium complex/base system. Chemical Communications, 48(5), 603-605. [Link]

-

Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. [Link]

-

PubChem. (n.d.). L-phenylalaninol. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). Process for the purification of an aminoalcohol.

-

The Drug Classroom. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN [Video]. YouTube. [Link]

-

Manthiri, A. A., Ramalingam, S., George, G., & Aarthi, R. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Heliyon, 7(4), e06781. [Link]

Sources

- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. chemimpex.com [chemimpex.com]

- 4. (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride | 88784-93-4 [sigmaaldrich.com]

- 5. L(-)-2-Amino-3-phenyl-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct N-alkylation of amino-azoles with alcohols catalyzed by an iridium complex/base system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

Troubleshooting & Optimization

Improving yield in the reduction of phenylalanine to (2S)-1-amino-3-phenylpropan-2-ol

Topic: Optimization of L-Phenylalanine Reduction

🚨 Critical Nomenclature & Target Verification

Before proceeding, we must verify your target molecule to ensure the correct synthetic pathway is applied. The IUPAC names for reduced phenylalanine derivatives are frequently confused.

| Precursor | Reaction Type | Product Structure | IUPAC Name | Common Name |

| L-Phenylalanine | Direct Reduction (COOH | Ph-CH | (S)-2-amino-3-phenylpropan-1-ol | L-Phenylalaninol |

| L-Phenylalanine | Multi-step (Diazoketone/Epoxide) | Ph-CH | (2S)-1-amino-3-phenylpropan-2-ol | Saquinavir Intermediate |

Support Note: The guide below focuses on the Direct Reduction of Phenylalanine to L-Phenylalaninol ((S)-2-amino-3-phenylpropan-1-ol). If you genuinely require the 1-amino-2-ol isomer (where the amine and alcohol positions are swapped), stop . You cannot achieve this via direct reduction; you require the chloromethyl ketone (Dakin-West/Arndt-Eistert) pathway.

The "Gold Standard" Protocol: NaBH / I System

While Lithium Aluminum Hydride (LiAlH

The Sodium Borohydride - Iodine (NaBH

Optimized Workflow

-

Reagents: L-Phenylalanine (1.0 eq), NaBH

(2.4 eq), I -

Solvent: Anhydrous THF.

Step-by-Step Protocol:

-

Setup: Suspend L-Phenylalanine and NaBH

in anhydrous THF under Argon/N -

Activation (Critical): Cool to 0°C. Add I

solution in THF dropwise over 30-60 minutes.-

Why: The reaction

is exothermic and evolves Hydrogen gas. Rapid addition risks thermal runaway.

-

-

Reduction: Once gas evolution ceases, heat to reflux for 16–18 hours.

-

Checkpoint: The solution should become clear/colorless.

-

-

Methanolysis: Cool to room temperature. Carefully add Methanol until effervescence stops.

-

The "Yield Killer" Step (Hydrolysis): Evaporate solvent to a paste. Add 20% aqueous KOH and reflux for 4 hours .

-

Technical Insight: This is where 40% of yields are lost. See "Troubleshooting" below.

-

Troubleshooting Guide: Why is my yield low?

Issue 1: "I have low mass recovery (30-50%), and the product is a sticky oil."

Diagnosis: Incomplete hydrolysis of the Boron-Amine Complex.

Root Cause: Borane forms a stable Lewis acid-base adduct with the amine of the product (

-

Aggressive Hydrolysis: You must reflux the crude residue with strong base (KOH) or strong acid (HCl/MeOH) to break the B-N bond.

-

Verification: Check the NMR of the crude. Broad peaks around 1.5-3.0 ppm often indicate boron coordination.

Issue 2: "My product is stuck in the aqueous layer."

Diagnosis: Partition coefficient failure. Root Cause: L-Phenylalaninol is an amino alcohol with significant water solubility, unlike its ester precursors. Solution:

-

Salting Out: Saturate the aqueous phase with NaCl or K

CO -

Solvent Switch: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. The alcohol group requires a more polar organic solvent to pull it from water.

Issue 3: "Loss of Optical Purity (low ee%)."

Diagnosis: Racemization during Iodine addition.

Root Cause: Uncontrolled exotherm during the generation of Borane can cause partial racemization of the

-

Temperature Control: Maintain 0°C strictly during the Iodine addition.

-

Reagent Quality: Ensure NaBH

is fresh. Old borohydride requires longer reaction times, increasing thermal exposure.

Visualizing the "Yield Trap"

The following diagram illustrates the mechanistic bottleneck where most researchers lose yield (The Boron-Amine Complex).

Caption: Figure 1. The Boron-Amine Complex Trap. Failure to aggressively hydrolyze the intermediate results in the isolation of the stable complex rather than the free amine, drastically reducing apparent yield.

Workup Decision Logic

Caption: Figure 2.[1][2] Optimized Workup Decision Tree. Selecting the correct hydrolysis path and extraction solvent is critical for recovering the water-soluble amino alcohol.

Frequently Asked Questions (FAQs)

Q: Can I use LiAlH

Q: My product has a yellow tint. Is it impure? A: Likely yes. The yellow color often comes from trace Iodine residues or polymerized side products.

-

Fix: Wash the organic phase with 10% Aqueous Sodium Thiosulfate (Na

S

Q: How do I store the product?

A: L-Phenylalaninol is hygroscopic and absorbs CO

Q: I need to scale this to 100g. What changes? A:

-

Iodine Addition: Use a solid addition funnel or pump a solution very slowly. The exotherm is the main safety risk.

-

Hydrogen Venting: Ensure your scrubbers can handle the massive H

evolution. -

Stirring: The initial slurry becomes very thick before the Iodine is added. Ensure you have an overhead mechanical stirrer, not a magnetic stir bar.

References

-

McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[2][3] The Journal of Organic Chemistry, 58(13), 3568-3571.

-

Abiko, A., & Masamune, S. (1992). A simple and efficient procedure for the reduction of amino acids to amino alcohols.[3] Tetrahedron Letters, 33(38), 5517-5518.

-

Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[3] The Journal of Organic Chemistry, 56(20), 5964-5965.

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

Sources

Preventing racemization during the synthesis of (2S)-1-amino-3-phenylpropan-2-ol

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Core Directive: Understanding the Root of Racemization

The primary challenge in synthesizing enantiomerically pure (2S)-1-amino-3-phenylpropan-2-ol lies in controlling the stereocenter at the carbon bearing the hydroxyl group. This stereocenter is typically established by the reduction of a prochiral ketone, 1-amino-3-phenylpropan-2-one. The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) is susceptible to removal under both acidic and basic conditions. This deprotonation leads to the formation of a planar enol or enolate intermediate, which results in the loss of stereochemical information.[1][2][3] Subsequent reprotonation or reaction of this intermediate can occur from either face, leading to a racemic mixture.

Frequently Asked Questions (FAQs)

Q1: At what stage is racemization most likely to occur?

The α-amino ketone intermediate, 1-amino-3-phenylpropan-2-one, is the most vulnerable to racemization. Any handling of this intermediate, from its synthesis and purification to the final reduction step, poses a risk. Factors that exacerbate this issue include prolonged reaction times, elevated temperatures, and the presence of even mild acids or bases.

Q2: My starting material is L-phenylalanine. Can racemization happen during the formation of the ketone precursor?

Yes. If you are preparing the α-amino ketone from L-phenylalanine, certain synthetic methods can compromise the initial stereocenter. For instance, traditional methods that proceed through intermediates prone to enolization under harsh conditions can lead to a racemic ketone precursor.

Troubleshooting Guide: Strategies to Prevent Racemization

This section offers a systematic approach to identifying and solving racemization issues encountered during your synthesis.

Issue 1: Low Enantiomeric Excess (e.e.) in the Final Product After Reduction

If you are observing a mixture of stereoisomers in your final (2S)-1-amino-3-phenylpropan-2-ol, the cause likely lies in the reduction step or the immediate handling of the ketone precursor.

Troubleshooting Workflow:

Caption: A decision workflow for troubleshooting racemization.

In-Depth Solutions & Protocols:

-

Handling of the α-Amino Ketone: The free base of 1-amino-3-phenylpropan-2-one is prone to decomposition and racemization. It is often more stable as its hydrochloride salt. Neutralization should be performed immediately prior to the reduction.

-

Sub-optimal Practice: Using strong bases like sodium hydroxide or potassium hydroxide for neutralization can rapidly lead to racemization.

-

Recommended Protocol: Suspend the hydrochloride salt of the α-amino ketone in an anhydrous, aprotic solvent (e.g., THF or dichloromethane) and cool to 0°C. Add a slight excess of a mild base like sodium bicarbonate and stir briefly. Use the resulting free base in the subsequent reduction without isolation.

-

-